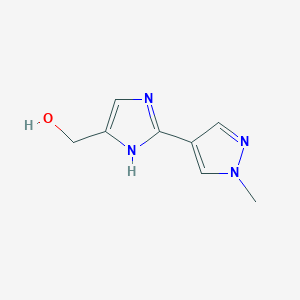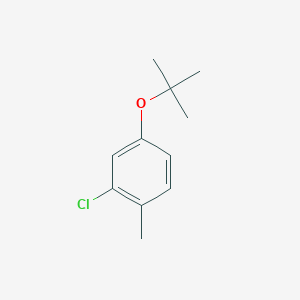
4-(tert-Butoxy)-2-chlorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(tert-Butoxy)-2-chlorotoluene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid mixed with a quaternary amine like benzyltriethylammonium chloride, which enhances the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and ensures that the reaction materials dissolve easily in the chosen solvents. The reaction is homogeneous and easy to control, with the remnant materials being easily dissolved in sodium hydroxide solution for separation and purification .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-2-chlorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the modification of the tert-butoxy group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while substitution reactions can produce various substituted toluenes .
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-2-chlorotoluene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-2-chlorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chlorine atom can also be involved in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of a methyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a tert-butyl group and is used in different applications
Uniqueness
4-(tert-Butoxy)-2-chlorotoluene is unique due to its combination of a tert-butoxy group and a chlorine atom on a toluene ring. This combination provides distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
2-chloro-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
Clave InChI |
ABZBERKXZZZHGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


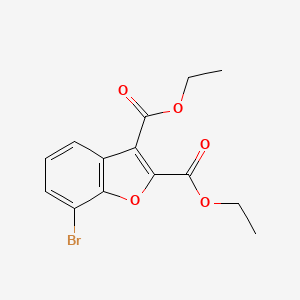
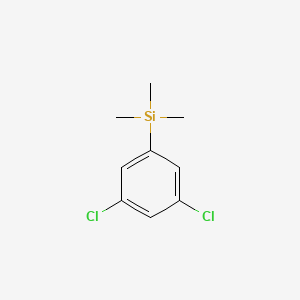
![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)

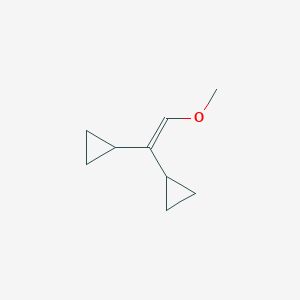

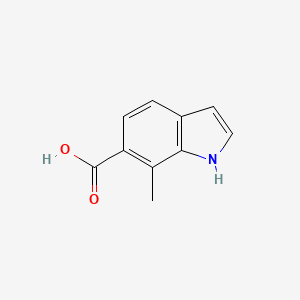


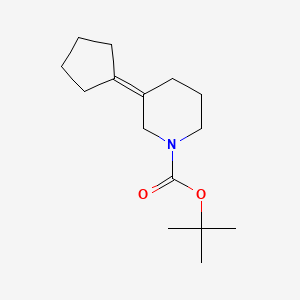
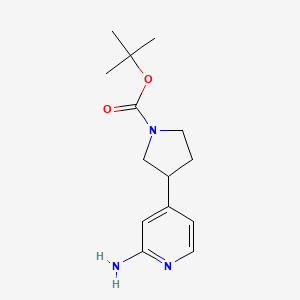
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
